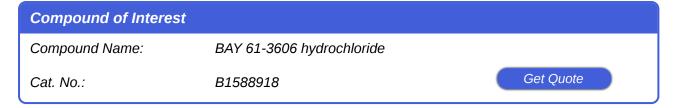


Application Notes: BAY 61-3606 Hydrochloride in Mast Cell Degranulation Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 hydrochloride is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with a Ki of 7.5 nM.[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcɛRI) on mast cells.[4] Activation of FcɛRI by antigencrosslinked IgE leads to mast cell degranulation and the release of inflammatory mediators, a key event in allergic and inflammatory responses.[5][6] By inhibiting Syk, BAY 61-3606 effectively blocks these downstream signaling cascades, preventing mast cell degranulation and the subsequent release of histamine, lipid mediators, and cytokines.[4][7] These characteristics make BAY 61-3606 a valuable tool for studying mast cell biology and a potential therapeutic agent for allergic and inflammatory diseases.

Data Presentation

The inhibitory activity of BAY 61-3606 on mast cell degranulation has been quantified across various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in different mast cell types and against the release of various inflammatory mediators.



| Cell Type | Mediator Release Measured | IC50 (nM) | Reference |
|---|--|-----------|-----------|
| Rat Basophilic Leukemia (RBL-2H3) cells | β-Hexosaminidase | 46 | [7] |
| Rat Peritoneal Mast Cells | Serotonin | 17 | [7] |
| Human Cultured Mast Cells (HCMC) | Histamine | 5.1 | [7] |
| Human Cultured Mast Cells (HCMC) | Tryptase | 5.5 | [7] |
| Human Cultured Mast Cells (HCMC) | Prostaglandin D2 (PGD2) | 5.8 | [7] |
| Human Cultured Mast Cells (HCMC) | Leukotriene C4/D4/E4 (LTC4/D4/E4) | 3.3 | [7] |
| Human Cultured Mast Cells (HCMC) | Granulocyte- macrophage colony- stimulating factor (GM-CSF) | 200 | [7] |
| Human Basophils (low serum IgE) | Degranulation | 10.2 | [7] |
| Human Basophils (high serum IgE) | Degranulation | 8.1 | [7] |
| Human Mast Cells | β-Hexosaminidase | 26 | [8] |

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)



This protocol provides a generalized procedure for determining the inhibitory effect of BAY 61-3606 on antigen-induced degranulation in mast cells, such as Rat Basophilic Leukemia (RBL-2H3) cells.

Materials:

- RBL-2H3 cells
- Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)
- Anti-DNP IgE antibody
- DNP-HSA (antigen)
- BAY 61-3606 hydrochloride
- Tyrode's buffer or HEPES buffer
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
- Citrate buffer
- Stop solution (e.g., 0.4 M Glycine, pH 10.7)
- Lysis buffer (e.g., 0.1% Triton X-100)
- 96-well plates

Procedure:

- Cell Culture and Sensitization:
 - Culture RBL-2H3 cells in appropriate medium until they reach the desired confluence.
 - Seed the cells into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well).
 - \circ Sensitize the cells by incubating them with anti-DNP IgE antibody (e.g., 0.5 μ g/mL) for 24 hours.[9]



· Compound Treatment:

- After sensitization, gently wash the cells twice with pre-warmed Tyrode's buffer to remove excess IgE.[10]
- Pre-incubate the cells with various concentrations of BAY 61-3606 hydrochloride or a vehicle control for 1 hour at 37°C.[9]
- Antigen Challenge:
 - Induce degranulation by stimulating the cells with DNP-HSA (e.g., 100 ng/mL) for 30-45 minutes at 37°C.[9][11]
- Supernatant Collection:
 - To stop the degranulation reaction, place the plate on ice for 5 minutes.
 - Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes at 4°C to pellet the cells.
 - Carefully collect the supernatant, which contains the released β-hexosaminidase.
- Enzyme Assay:
 - Prepare a fresh solution of the substrate PNAG in citrate buffer.[10]
 - In a new 96-well plate, add a portion of the collected supernatant to the PNAG solution.
 - Incubate the plate at 37°C for 60-90 minutes to allow the enzymatic reaction to proceed.
 [10][12]
 - Stop the reaction by adding the stop solution. The development of a yellow color indicates the presence of p-nitrophenol.[11][12]
 - Measure the absorbance at 405 nm using a microplate reader.[9][12]
- Determination of Total β-Hexosaminidase:



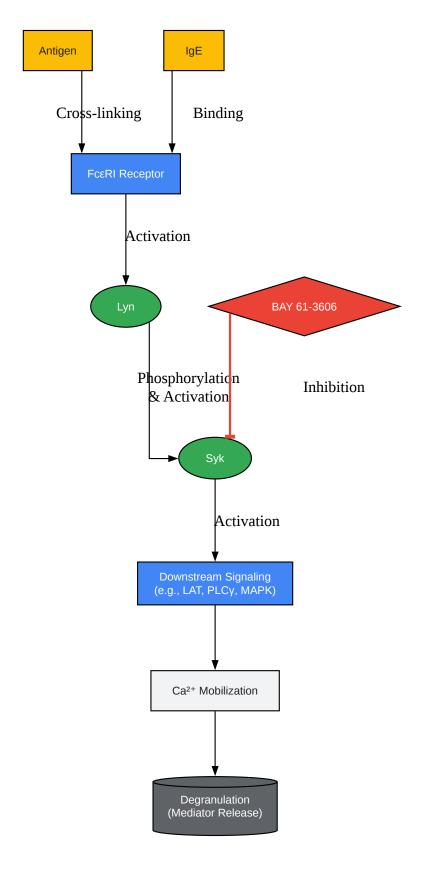
- \circ To determine the total amount of β-hexosaminidase, lyse the remaining cells in the original plate with a lysis buffer.[9][10]
- Transfer the cell lysate to another plate containing the PNAG substrate and repeat the enzyme assay as described above.

• Data Analysis:

- \circ Calculate the percentage of β -hexosaminidase release for each treatment condition using the following formula:
 - % Release = (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100
- Plot the percentage of inhibition against the concentration of BAY 61-3606 to determine the IC50 value.

Visualizations Signaling Pathway of BAY 61-3606 in Mast Cell Degranulation



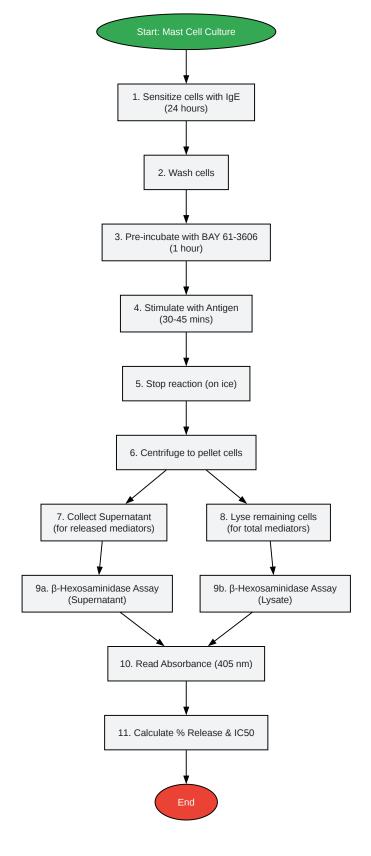


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Caption: Inhibition of the FcERI signaling pathway by BAY 61-3606.



Experimental Workflow for Mast Cell Degranulation Assay





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Caption: Workflow of a β -hexosaminidase release assay.

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